molecular formula C12H14N4O4 B1323248 tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate CAS No. 574729-25-2

tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate

Cat. No. B1323248
CAS RN: 574729-25-2
M. Wt: 278.26 g/mol
InChI Key: IDUMSXVATBQARZ-UHFFFAOYSA-N
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Description

“tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate” is a chemical compound with the CAS Number: 574729-25-2. It has a molecular weight of 278.27 . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of indazole derivatives, such as “tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate”, has been a topic of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for “tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate” is 1S/C12H14N4O4/c1-12(2,3)20-11(17)15-9-5-4-7(16(18)19)6-8(9)10(13)14-15/h4-6H,1-3H3,(H2,13,14) .


Chemical Reactions Analysis

The synthesis of indazole derivatives involves various chemical reactions. For instance, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere have been reported .


Physical And Chemical Properties Analysis

“tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate” is a solid at room temperature . It has a molecular weight of 278.27 .

Scientific Research Applications

I have conducted several searches to find detailed scientific research applications for “tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate”, but unfortunately, the information available online is limited. The compound is mentioned in various contexts related to organic synthesis and medicinal chemistry, but specific applications are not detailed in the search results.

Safety and Hazards

The compound has several hazard statements including H302+H312+H332;H315;H319;H335. Precautionary statements include P280;P301+P312 .

Future Directions

Indazole-containing heterocyclic compounds are being deployed in a variety of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . Therefore, the development of novel methods for the synthesis of substituted indazoles is of strategic importance .

properties

IUPAC Name

tert-butyl 3-amino-5-nitroindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4/c1-12(2,3)20-11(17)15-9-5-4-7(16(18)19)6-8(9)10(13)14-15/h4-6H,1-3H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUMSXVATBQARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate

Synthesis routes and methods

Procedure details

Dimethylaminopyridine (4 g, 36 mmol) was added to a solution of 5-nitro-1H-indazol-3-ylamine (32.2 g, 181 mmol), tert-butyldicarbonate (39.4 g, 181 mmol) and triethylamine (25 mL, 181 mmol) in THF (1 L) at room temperature under nitrogen. After stirring for 30 minutes, the reaction mixture was concentrated and the residue partitioned between EtOAc and saturated ammonium chloride solution. The layers were separated and the organic phase washed with brine, dried (MgSO4), and concentrated to an orange solid. Recrystallisation from ethyl acetate provided the title product as a yellow solid (25 g, 50%). 1H NMR (400 MHz, DMSO) 1.60 (9H, s), 6.75 (2H, brs), 8.10 (1H, d), 8.36 (1H, d), 8.96 (1H, s); MS (ES−) m/e=277.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
32.2 g
Type
reactant
Reaction Step One
Name
tert-butyldicarbonate
Quantity
39.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Yield
50%

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